molecular formula C14H7IN4O2 B14363813 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline CAS No. 94143-17-6

9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline

Cat. No.: B14363813
CAS No.: 94143-17-6
M. Wt: 390.13 g/mol
InChI Key: VNGURBHWLOONDG-UHFFFAOYSA-N
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Description

9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole fused with a quinoxaline ring, with iodine and nitro substituents at the 9 and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by nitration and iodination reactions. The reaction conditions often include the use of Brønsted acids such as acetic acid or hydrochloric acid as catalysts . Microwave irradiation and the use of nanoparticles like copper-doped cadmium sulfide or cerium(IV) oxide can enhance the reaction efficiency and yield .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Indoloquinoxalines: Various substituted products can be formed depending on the reagents used in substitution reactions.

Comparison with Similar Compounds

Uniqueness: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both iodine and nitro groups, which enhance its reactivity and biological activity. The iodine substituent increases the compound’s lipophilicity, improving its ability to penetrate cell membranes, while the nitro group contributes to its cytotoxic effects .

Properties

CAS No.

94143-17-6

Molecular Formula

C14H7IN4O2

Molecular Weight

390.13 g/mol

IUPAC Name

9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline

InChI

InChI=1S/C14H7IN4O2/c15-7-1-3-10-9(5-7)13-14(17-10)18-11-4-2-8(19(20)21)6-12(11)16-13/h1-6H,(H,17,18)

InChI Key

VNGURBHWLOONDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C3C4=C(C=CC(=C4)I)NC3=N2

Origin of Product

United States

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